molecular formula C25H42N7O18P3S B1262569 (R)-2-hydroxybutanoyl-CoA

(R)-2-hydroxybutanoyl-CoA

Cat. No. B1262569
M. Wt: 853.6 g/mol
InChI Key: AIYBLGFBHQLGMH-XGVFZYDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-hydroxybutanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-2-hydroxybutanoic acid It is a conjugate base of a (R)-2-hydroxybutanoyl-CoA(4-).

Scientific Research Applications

Stereospecificity in Enzymatic Reactions

Enoyl-CoA hydratase demonstrates a stereospecific hydration reaction. It transforms trans-2-crotonyl-CoA into 3(S)-hydroxybutyryl-CoA, a process involving the syn addition of water. This reaction highlights the enzyme's stereospecificity and the formation of 3(R)-hydroxybutyryl-CoA enantiomer, albeit at a significantly slower rate than the normal hydration reaction (Wu et al., 2000).

Role in Clostridial Amino-Acid Fermentation

(R)-2-hydroxy-4-methylpentanoyl-CoA plays a crucial role in the fermentation process of Clostridium difficile, particularly in the reductive branch leading to 4-methylpentanoate. The enzyme-mediated dehydration of this compound to 4-methylpent-2-enoyl-CoA is a key step, involving ketyl radicals as intermediates (Kim et al., 2008).

Synthetic Applications in Escherichia coli

An engineered reversal of the β-oxidation (r-BOX) cycle in Escherichia coli has been developed to produce α,β-unsaturated carboxylic acids, utilizing acyl-CoAs and enoyl-CoAs. This pathway, inclusive of (R)-2-hydroxybutanoyl-CoA, has shown potential for the production of various carboxylic acids, offering an alternative method for chemical production from renewable resources (Kim, Cheong, & Gonzalez, 2016).

Effect of Mutagenesis on Enoyl-CoA Hydratase

Research has explored the impact of mutagenesis on enoyl-CoA hydratase, which catalyzes the hydration of trans-2-crotonyl-CoA to 3(S)-hydroxybutyryl-CoA. This study contributes to understanding the enzyme's stereochemistry and potentially opens up avenues for manipulating enzymatic reactions for specific purposes (Feng, Hofstein, Zwahlen, & Tonge, 2002).

Polyhydroxyalkanoate Synthesis

(R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa have been used as metabolic tools for synthesizing polyhydroxyalkanoates (PHA) from fatty acids or plant oils in recombinant bacteria. These enzymes provide monomer units for PHA synthesis from the fatty acid β-oxidation cycle, demonstrating the potential of these hydratases in biopolymer production (Tsuge, Taguchi, & Doi, 2003).

Peroxisomal Metabolism in Mammals

2-Hydroxyacyl-CoA lyase, involved in the metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids, plays a role in the peroxisomal metabolism of mammals. This enzyme, operating in pathways involving (R)-2-hydroxybutanoyl-CoA, is crucial in breaking down certain fatty acids, illustrating its importance in cellular metabolism (Casteels et al., 2007).

properties

Product Name

(R)-2-hydroxybutanoyl-CoA

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxybutanethioate

InChI

InChI=1S/C25H42N7O18P3S/c1-4-13(33)24(38)54-8-7-27-15(34)5-6-28-22(37)19(36)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-18(49-51(39,40)41)17(35)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,33,35-36H,4-10H2,1-3H3,(H,27,34)(H,28,37)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14-,17-,18-,19+,23-/m1/s1

InChI Key

AIYBLGFBHQLGMH-XGVFZYDCSA-N

Isomeric SMILES

CC[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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